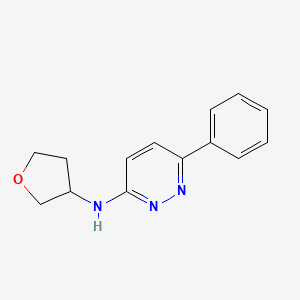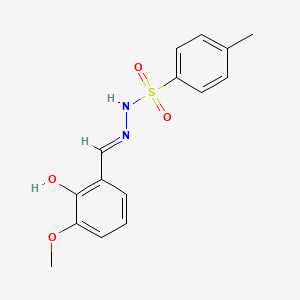![molecular formula C23H27N5O B5971397 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5971397.png)
6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide, also known as DMXAA, is a small molecule that has gained attention in recent years due to its potential as an anti-cancer agent. This compound was first synthesized in the 1990s and has since been studied extensively for its mechanism of action and potential therapeutic applications.
Wirkmechanismus
6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide works by activating the immune system to attack cancer cells. It does this by binding to a protein called STING (Stimulator of Interferon Genes) which then triggers the production of interferons and other immune system molecules. This immune response leads to the destruction of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include inducing tumor necrosis, inhibiting angiogenesis (the formation of new blood vessels), and activating the immune system to attack cancer cells. 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide has also been shown to increase the production of cytokines (immune system molecules) and to decrease the levels of certain enzymes that promote tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide has several advantages for use in lab experiments, including its low toxicity and high solubility in water. However, one limitation of 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide is that it can be difficult to work with due to its instability in certain conditions. Additionally, the mechanism of action of 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide. One area of focus is on developing more stable analogs of 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide that can be used in clinical settings. Another area of research is on identifying biomarkers that can predict which patients will respond best to 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide treatment. Finally, there is ongoing research on the use of 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide in combination with other anti-cancer therapies to enhance treatment efficacy.
Synthesemethoden
6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to form the final product. The yield and purity of 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide can be optimized by adjusting the reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including lung, colon, and breast cancer. 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in combination treatments.
Eigenschaften
IUPAC Name |
6-[3-(dimethylamino)pyrrolidin-1-yl]-N-methyl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c1-26(2)20-12-13-28(16-20)22-11-9-18(14-24-22)23(29)27(3)15-19-10-8-17-6-4-5-7-21(17)25-19/h4-11,14,20H,12-13,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRNWPPGSKSCQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)C2=NC=C(C=C2)C(=O)N(C)CC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-(dimethylamino)pyrrolidin-1-yl]-N-methyl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5971324.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-bromobenzamide](/img/structure/B5971341.png)
![3-(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5971346.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]propanamide](/img/structure/B5971349.png)
![N,N,3,5-tetramethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5971353.png)

![3-[2-(1-cyclohexen-1-yl)ethyl]-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5971365.png)
![3-(3-methylphenyl)-N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B5971369.png)
![2-[2-(3-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B5971370.png)
![1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazinecarboxamide](/img/structure/B5971378.png)
![(1-{[1-(1,3-benzoxazol-2-yl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5971393.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]-2-furohydrazide](/img/structure/B5971411.png)
